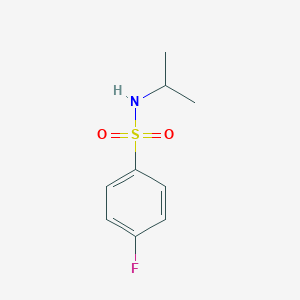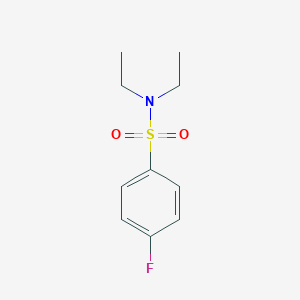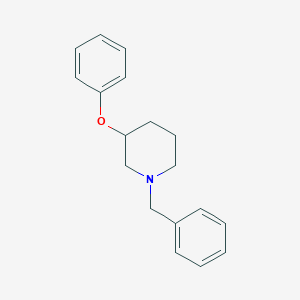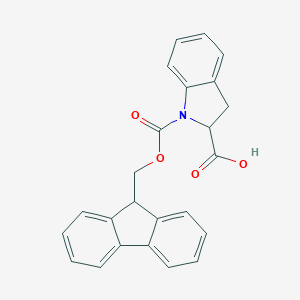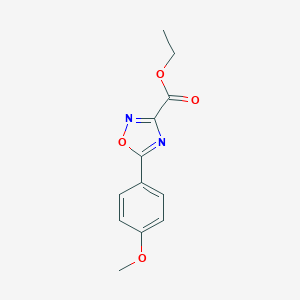![molecular formula C17H14N2 B180966 2-[(E)-2-quinolin-4-ylethenyl]aniline CAS No. 53-97-4](/img/structure/B180966.png)
2-[(E)-2-quinolin-4-ylethenyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(E)-2-quinolin-4-ylethenyl]aniline, also known as QEA, is a synthetic molecule that has gained attention in scientific research due to its unique structural and chemical properties. QEA is a derivative of aniline and quinoline, which are both aromatic organic compounds commonly used in the synthesis of various chemical compounds. The aim of
Mecanismo De Acción
The exact mechanism of action of 2-[(E)-2-quinolin-4-ylethenyl]aniline is not well understood. However, studies have suggested that 2-[(E)-2-quinolin-4-ylethenyl]aniline may exert its anti-inflammatory and anti-cancer effects by inhibiting the activity of various enzymes and signaling pathways involved in inflammation and cancer progression. 2-[(E)-2-quinolin-4-ylethenyl]aniline has also been reported to exhibit neuroprotective effects by reducing oxidative stress and inflammation.
Efectos Bioquímicos Y Fisiológicos
2-[(E)-2-quinolin-4-ylethenyl]aniline has been reported to exhibit various biochemical and physiological effects. 2-[(E)-2-quinolin-4-ylethenyl]aniline has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, reduce the activity of matrix metalloproteinases, and induce apoptosis in cancer cells. 2-[(E)-2-quinolin-4-ylethenyl]aniline has also been reported to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(E)-2-quinolin-4-ylethenyl]aniline has several advantages for lab experiments. 2-[(E)-2-quinolin-4-ylethenyl]aniline is a stable and easily synthesized compound that can be obtained in high purity. 2-[(E)-2-quinolin-4-ylethenyl]aniline has also been reported to exhibit low toxicity and good solubility in various solvents. However, 2-[(E)-2-quinolin-4-ylethenyl]aniline has some limitations for lab experiments. 2-[(E)-2-quinolin-4-ylethenyl]aniline has poor water solubility, which may limit its use in certain applications. 2-[(E)-2-quinolin-4-ylethenyl]aniline also has limited bioavailability, which may affect its efficacy in vivo.
Direcciones Futuras
There are several future directions for the research on 2-[(E)-2-quinolin-4-ylethenyl]aniline. One potential direction is to investigate the use of 2-[(E)-2-quinolin-4-ylethenyl]aniline as a therapeutic agent for neurodegenerative diseases. Another potential direction is to explore the use of 2-[(E)-2-quinolin-4-ylethenyl]aniline in combination with other drugs or therapies for the treatment of cancer or inflammation. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-[(E)-2-quinolin-4-ylethenyl]aniline and to optimize its pharmacokinetic properties for clinical use.
Conclusion:
In conclusion, 2-[(E)-2-quinolin-4-ylethenyl]aniline is a synthetic molecule that has gained attention in scientific research due to its unique structural and chemical properties. 2-[(E)-2-quinolin-4-ylethenyl]aniline has been reported to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects. 2-[(E)-2-quinolin-4-ylethenyl]aniline has several advantages for lab experiments, but also has some limitations. There are several future directions for the research on 2-[(E)-2-quinolin-4-ylethenyl]aniline, including its potential use as a therapeutic agent for neurodegenerative diseases and its use in combination with other drugs or therapies for the treatment of cancer or inflammation.
Métodos De Síntesis
The synthesis of 2-[(E)-2-quinolin-4-ylethenyl]aniline involves the reaction of 2-aminoaniline and 2-quinolinecarboxaldehyde in the presence of a catalyst under appropriate conditions. The reaction results in the formation of 2-[(E)-2-quinolin-4-ylethenyl]aniline as a yellow crystalline solid with a molecular weight of 283.34 g/mol. The purity of 2-[(E)-2-quinolin-4-ylethenyl]aniline can be improved by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
2-[(E)-2-quinolin-4-ylethenyl]aniline has been used in various scientific research studies due to its potential therapeutic applications. 2-[(E)-2-quinolin-4-ylethenyl]aniline has been reported to exhibit anti-inflammatory, anti-cancer, and anti-oxidant properties. 2-[(E)-2-quinolin-4-ylethenyl]aniline has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Propiedades
Número CAS |
53-97-4 |
|---|---|
Nombre del producto |
2-[(E)-2-quinolin-4-ylethenyl]aniline |
Fórmula molecular |
C17H14N2 |
Peso molecular |
246.31 g/mol |
Nombre IUPAC |
2-[(E)-2-quinolin-4-ylethenyl]aniline |
InChI |
InChI=1S/C17H14N2/c18-16-7-3-1-5-14(16)10-9-13-11-12-19-17-8-4-2-6-15(13)17/h1-12H,18H2/b10-9+ |
Clave InChI |
FJQCNMUESWXOJX-MDZDMXLPSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)/C=C/C2=CC=NC3=CC=CC=C23)N |
SMILES |
C1=CC=C(C(=C1)C=CC2=CC=NC3=CC=CC=C23)N |
SMILES canónico |
C1=CC=C(C(=C1)C=CC2=CC=NC3=CC=CC=C23)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-amino-2,7-dimethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B180886.png)
![Benzo[b]thiophen-2-yl(phenyl)methanol](/img/structure/B180888.png)
![1,3,10,10-Tetramethyl-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene](/img/structure/B180893.png)

